molecular formula C9H8BrFO2 B144643 Methyl 2-(bromomethyl)-5-fluorobenzoate CAS No. 138786-65-9

Methyl 2-(bromomethyl)-5-fluorobenzoate

Cat. No. B144643
M. Wt: 247.06 g/mol
InChI Key: MWSNENBHAODEGV-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-5-fluorobenzoate is a chemical compound that is part of a broader class of halogenated aromatic esters. These compounds are of interest due to their reactivity and potential applications in various chemical syntheses, including pharmaceuticals and imaging agents for positron emission tomography (PET) .

Synthesis Analysis

The synthesis of compounds related to Methyl 2-(bromomethyl)-5-fluorobenzoate often involves halogenation, esterification, and other functional group transformations. For instance, an efficient synthesis route for a similar compound, Methyl 2-amino-5-fluorobenzoate, starts with 3-fluorobenzoic acid, followed by a series of reactions including nitrification, esterification, and hydronation, achieving a high yield of 81% . Another related compound, 3-Bromo-2-fluorobenzoic acid, was synthesized from 2-amino-6-fluorobenzonitrile through bromination, hydrolysis, diazotization, and deamination, with an overall yield of 38% .

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-(bromomethyl)-5-fluorobenzoate has been studied using various analytical techniques. For example, the crystal structure of Methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate was determined, revealing that it crystallizes in the triclinic space group with two independent but chemically identical molecules in the asymmetric unit . Additionally, the molecular structure of Methyl 2-amino 5-bromobenzoate was investigated using density functional theory (DFT), providing insights into its vibrational modes, electronic properties, and non-linear optical (NLO) activity .

Chemical Reactions Analysis

The reactivity of halomethylbenzoyl compounds, which are structurally related to Methyl 2-(bromomethyl)-5-fluorobenzoate, has been explored in enzymatic contexts. For instance, the bromo analogue of [p-(halomethyl)benzoyl]formates was found to be a competitive inhibitor for benzoylformate decarboxylase, leading to the formation of a modified cofactor and ultimately yielding p-methylbenzoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 2-(bromomethyl)-5-fluorobenzoate and related compounds are influenced by their molecular structure. The presence of halogen atoms, such as bromine and fluorine, can significantly affect their reactivity, boiling and melting points, solubility, and other physicochemical characteristics. For example, the study of Methyl 2-amino 5-bromobenzoate provided detailed information on its vibrational wavenumbers, molecular electrostatic potential, and thermodynamic properties at different temperatures .

Scientific Research Applications

Synthesis of Anti-Cancer Drugs

Methyl 2-(bromomethyl)-5-fluorobenzoate plays a role in the synthesis of key intermediates for anti-cancer drugs. One example is its involvement in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an intermediate for drugs inhibiting thymidylate synthase, a target in cancer treatment (Cao Sheng-li, 2004).

Development of High Affinity Radioligands

This chemical is used in the development of radioligands for positron emission tomography (PET) imaging. For instance, it contributes to the synthesis of compounds used for imaging monkey brain metabotropic glutamate subtype-5 receptors, crucial in neurological research (F. Siméon et al., 2007).

Investigation of Molecular Structures

The compound is also significant in research focused on understanding the molecular structure and behavior of various chemicals. Studies have utilized derivatives of Methyl 2-(bromomethyl)-5-fluorobenzoate to elucidate crystal structures and molecular associations, contributing to the broader field of crystallography and materials science (Ben Ebersbach et al., 2022).

Enzymatic Processing Studies

Additionally, it is used in studies examining the enzymatic processing of various compounds. For example, research on the benzoylformate decarboxylase enzyme, a thiamin pyrophosphate-dependent enzyme, utilizes derivatives of this compound to understand different substrate behaviors and enzymatic pathways (L. Reynolds et al., 1988).

properties

IUPAC Name

methyl 2-(bromomethyl)-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSNENBHAODEGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569255
Record name Methyl 2-(bromomethyl)-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(bromomethyl)-5-fluorobenzoate

CAS RN

138786-65-9
Record name Methyl 2-(bromomethyl)-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(bromomethyl)-5-fluorobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

With no precautions to maintain a dry atmosphere, methyl 5-fluoro-2-methylbenzoate (Maybridge, 5 g, 29.7 mmole) was dissolved in CCl4 (50 mL). N-bromosuccinimide (5.82 g, 32.7 mmol) and benzoyl peroxide (0.36 g, 1.48 mmole) were added and the reaction brought to reflux overnight. An additional 0.3 eq of NBS and 0.01 eq of benzoyl peroxide was added and the reaction refluxed for 4 hrs, then cooled, filtered and concentrated. The residue was chromatographed on silica eluting with a gradient of 0-10% EtOAc/Hexanes. The fractions were collected to give the product, which was a mixture of mono and bis-brominated materials, as a clear oil.
Quantity
5 g
Type
reactant
Reaction Step One
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5.82 g
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reactant
Reaction Step Two
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0.36 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Huang, X Deng, S Zhou, N Wang, Y Qin… - Bioorganic & Medicinal …, 2019 - Elsevier
Dipeptidyl Peptidase-IV (DPP-4) is a validated therapeutic target for type 2 diabetes. Aiming to interact with both residues Try629 and Lys554 in S 2 ′ site, a series of novel uracil …
Number of citations: 17 www.sciencedirect.com
JS Sawyer, RF Baldwin, LE Rinkema… - Journal of medicinal …, 1992 - ACS Publications
This report describes the development of a series of highly potent quinoline-based leukotriene D4 (LTD4) receptor antagonists containing an N-benzyl-substituted phenyltetrazole …
Number of citations: 6 pubs.acs.org
D Liu, J Zhang, Y Gao, H Hao, C Zhang… - Pest Management …, 2023 - Wiley Online Library
Background To discover and develop novel acaricidal compounds, a series of 2‐fluoro‐4‐methyl/chlorine‐5‐((2,2,2‐trifluoroethyl)thio)aniline/phenol compounds containing N/O‐benzyl …
Number of citations: 3 onlinelibrary.wiley.com
K Bum-Erdene, IJ Yeh… - Journal of Medicinal …, 2022 - ACS Publications
Transcriptional enhanced associate domains (TEADs) are transcription factors that bind to cotranscriptional activators like the yes-associated protein (YAP) or its paralog transcriptional …
Number of citations: 6 pubs.acs.org
J Lin, IN Houpis, R Liu, Y Wang… - … Process Research & …, 2014 - ACS Publications
This contribution describes the total synthesis of a complex macrocyclic integrase inhibitor, a key enzyme involved in the infection process of various immunodeficiency viruses. The key …
Number of citations: 16 pubs.acs.org

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